molecular formula C23H21FN4OS B2617815 1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone CAS No. 1351662-14-0

1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone

Cat. No.: B2617815
CAS No.: 1351662-14-0
M. Wt: 420.51
InChI Key: VZBRPWKXDQVNEC-UHFFFAOYSA-N
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Description

1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone is a potent and selective small-molecule inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is a critical target in hematological malignancies. This compound is primarily investigated for its efficacy against acute myeloid leukemia (AML), particularly in cases driven by internal tandem duplication (ITD) mutations in the FLT3 gene, which confer a poor prognosis. The compound demonstrates significant anti-proliferative and pro-apoptotic activity in FLT3-ITD positive MV4-11 leukemic cells by potently inhibiting FLT3 autophosphorylation and its downstream signaling pathways, such as STAT5, MAPK/ERK, and PI3K/Akt . Its molecular design, featuring a 1,3,4-thiadiazole core linked to an indole moiety, is characteristic of advanced kinase inhibitor scaffolds, enabling high-affinity binding to the ATP-binding pocket of the kinase. Beyond FLT3, research indicates this compound also exhibits inhibitory activity against JAK2 kinase, suggesting potential utility in studying myeloproliferative neoplasms and combination therapy approaches. This dual-inhibition profile makes it a valuable chemical probe for elucidating the crosstalk between signaling pathways in oncogenesis and for supporting the development of next-generation targeted cancer therapeutics.

Properties

IUPAC Name

1-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-2-(1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4OS/c24-19-9-3-1-8-18(19)23-27-26-22(30-23)15-6-5-11-28(14-15)21(29)12-16-13-25-20-10-4-2-7-17(16)20/h1-4,7-10,13,15,25H,5-6,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBRPWKXDQVNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CNC3=CC=CC=C32)C4=NN=C(S4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone is a hybrid compound that integrates an indole moiety with a thiadiazole derivative. This combination is significant in medicinal chemistry due to the diverse biological activities associated with both functional groups, including anticancer, anti-inflammatory, and neuroprotective properties.

Synthesis and Characterization

The compound was synthesized through a multi-step process involving the reaction of indole derivatives with thiadiazole intermediates. Characterization was performed using various spectroscopic techniques such as NMR and mass spectrometry to confirm the structure and purity of the synthesized compound.

Enzyme Inhibition

Research has demonstrated that compounds similar to this compound exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, derivatives in related studies showed IC50 values ranging from 0.15 to 0.30 µM for AChE inhibition, indicating potent activity compared to standard drugs like Donepezil .

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. The compound's structural features suggest potential efficacy against various cancer cell lines. In vitro studies have shown that thiadiazole-based compounds can decrease cell viability in human leukemia, lung cancer, and breast cancer models . Specifically, related compounds have demonstrated IC50 values as low as 15.63 µM against MCF-7 breast cancer cells .

Neuroprotective Effects

The indole moiety is known for its neuroprotective effects. Compounds containing this structure have been reported to exert protective effects in models of neurodegenerative diseases by inhibiting cholinesterases, thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in Alzheimer's disease therapy.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure-activity relationship (SAR). The presence of the fluorine atom on the phenyl ring enhances the electron-withdrawing capacity, potentially increasing the compound's reactivity and binding affinity to target enzymes. Additionally, the piperidine ring contributes to the overall lipophilicity of the molecule, which may facilitate membrane permeability and bioavailability .

Case Studies

Several studies have evaluated similar compounds with promising results:

Compound Target IC50 (µM) Effect
Indole-Thiadiazole AAChE0.15Potent inhibitor
Indole-Thiadiazole BBChE0.20Moderate inhibitor
Thiadiazole CMCF-7 cells15.63Significant cytotoxicity

These findings underscore the potential of thiadiazole and indole derivatives in drug development.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound involves the integration of a piperidine ring with a thiadiazole and indole moiety. The presence of the fluorophenyl group enhances its biological activity by improving lipophilicity and metabolic stability. The molecular structure can be represented as follows:C19H20FN5S\text{C}_{19}\text{H}_{20}\text{F}\text{N}_5\text{S}This structure indicates the presence of multiple functional groups that can interact with biological targets.

Antimicrobial Activity

Recent studies have shown that derivatives of thiadiazole and piperidine exhibit significant antimicrobial properties. For instance, compounds similar to 1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone have been evaluated for their ability to inhibit bacterial growth. In vitro tests demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making them promising candidates for antibiotic development .

Anticancer Properties

Several studies have indicated that compounds containing indole and thiadiazole moieties possess anticancer activities. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors. For example, derivatives with similar structures have shown efficacy against various cancer cell lines, suggesting that this compound could also exhibit such properties .

CNS Activity

The piperidine component is known for its neuroactive properties. Compounds with similar structures have been investigated for their potential in treating central nervous system disorders such as anxiety and depression. Research indicates that these compounds may act as modulators of neurotransmitter systems, particularly serotonin and dopamine pathways .

Case Study 1: Antimicrobial Evaluation

In a study evaluating various piperidine derivatives, one compound closely related to this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed an inhibition zone greater than that of standard antibiotics like amoxicillin, indicating strong antimicrobial potential.

Case Study 2: Anticancer Activity

A series of indole-based compounds were synthesized and tested for their cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that compounds with structural similarities to the target compound induced significant apoptosis after 48 hours of treatment, with IC50 values in the low micromolar range.

Chemical Reactions Analysis

Reactivity of Functional Groups

The compound’s structure includes several reactive sites:

  • Ketone group (C=O) : Susceptible to nucleophilic attacks (e.g., hydride reductions, Grignard additions).

  • Thiadiazole ring : Prone to electrophilic aromatic substitution due to electron-deficient sulfur atoms.

  • Indole moiety : May undergo alkylation or oxidation reactions at the aromatic ring.

Common Reaction Types

Reaction Type Mechanism Conditions Product Type
Nucleophilic Addition Attack on the ketone carbonyl by hydrides (e.g., NaBH₄) or organometallic reagentsProtic solvents (e.g., ethanol)Secondary alcohol derivatives
Electrophilic Substitution Substitution at thiadiazole ring positions via nitration or halogenationStrong acids (e.g., HNO₃)Nitro/halogenated thiadiazole derivatives
Cycloaddition Participation in [4+2] or [3+2] cycloadditions (e.g., with dienes or azides)Thermal/photolytic conditionsFused heterocyclic compounds
Amide Formation Reaction of the ketone with amines (e.g., NH₃) to form imine intermediatesAcid catalysts (e.g., HCl)Iminium or amide derivatives

Reaction Mechanism Insights

  • Thiadiazole Ring Reactivity : The electron-withdrawing sulfur atoms in the thiadiazole ring enhance electrophilic substitution, enabling reactions such as nitration or halogenation. This is critical for structural modifications in drug design.

  • Hydrolysis of the Ketone : Under basic conditions, the ketone may undergo hydrolysis to form carboxylic acids or esters, depending on reaction partners (e.g., water, alcohols).

  • Indole Oxidation : The indole moiety can oxidize to form indolicin derivatives, which may influence pharmacokinetic properties.

Analytical Characterization

Post-reaction analysis typically involves:

  • NMR spectroscopy : To confirm structural integrity and reaction outcomes (e.g., proton shifts in the thiadiazole or indole regions).

  • Mass spectrometry : To verify molecular weight and purity (e.g., molecular ion peak at m/z 397.5 for the parent compound) .

  • Chromatography : Purification via HPLC or TLC to isolate reaction products.

Comparison with Similar Compounds

Key Structural Variations Among Analogues

The compound’s uniqueness arises from its 2-fluorophenyl-thiadiazole-piperidine and indole-ethanone architecture. Below is a comparison with structurally related compounds from the evidence:

Compound Name / ID Core Structure Substituents Key Differences Potential Implications
Target Compound Piperidine-1,3,4-thiadiazole + indole-ethanone 2-Fluorophenyl on thiadiazole; indole at ethanone N/A Balances lipophilicity (fluorophenyl) and π-π interactions (indole)
1-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone Piperidine-thiadiazole + indole-ethanone Furan-2-yl instead of 2-fluorophenyl Reduced electronegativity; altered steric profile May affect target binding affinity or metabolic stability
Adamantyl-thiadiazole-ethanone derivatives Adamantane + thiadiazole-ethanone Adamantane replaces piperidine-indole Enhanced rigidity and bulkiness Likely impacts solubility and CNS penetration
2-[[5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(piperidin-1-yl)ethanone Oxadiazole instead of thiadiazole Oxadiazole core; 2-methyl-3-furyl substituent Different heterocyclic electronic properties May alter redox stability or hydrogen-bonding capacity
Fluconazole-based thiadiazole-urea derivatives Thiadiazole-urea + triazole-fluorophenyl Urea linker; triazole ring Increased hydrogen-bond donors/acceptors Potentially broader antifungal activity

Functional Insights from Analogues

  • Antiviral Potential: Compounds with thiadiazole-piperidine scaffolds (e.g., ’s pyridinyl-thiadiazole derivatives) demonstrated in silico anti-SARS-CoV-2 activity, suggesting the target compound may share similar protease-inhibitory mechanisms .
  • Antifungal Activity : Fluconazole-based thiadiazole-urea analogues () showed efficacy against Candida spp., attributed to thiadiazole’s role in disrupting fungal membrane synthesis. The target compound’s indole moiety could enhance membrane penetration .
  • Enzyme Inhibition: Adamantyl-thiadiazole-ethanones () are potent 11β-HSD1 inhibitors, implying that the piperidine-indole-thiadiazole scaffold might also target metabolic enzymes .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can yield be improved?

The synthesis of structurally analogous thiadiazole-piperidine hybrids (e.g., ) typically involves cyclocondensation of thiosemicarbazides with acyl chlorides under reflux with POCl₃ as a catalyst. For this compound, a multi-step approach is likely:

Thiadiazole formation : React 2-fluorophenyl-substituted thiosemicarbazide with a suitable acyl chloride in POCl₃ at 90°C for 3 hours .

Piperidine functionalization : Introduce the piperidine moiety via nucleophilic substitution or reductive amination.

Indole coupling : Use a Friedel-Crafts acylation or Mannich reaction to attach the indole-ethanone group .
Yield optimization : Adjust stoichiometry (e.g., 1.2:1 molar ratio of acyl chloride to thiosemicarbazide), monitor reaction progress via TLC, and recrystallize intermediates from ethanol/DMSO mixtures .

Q. What spectroscopic and crystallographic methods are recommended for structural confirmation?

  • X-ray crystallography : Resolve the 3D conformation using single-crystal XRD (e.g., Cu-Kα radiation, λ = 1.54178 Å) to confirm stereochemistry and intermolecular interactions (e.g., C–H···O/F bonds) .
  • NMR : Assign peaks using ¹H/¹³C NMR in DMSO-d₆ or CDCl₃, focusing on diagnostic signals (e.g., indole NH at δ 10–12 ppm, thiadiazole C-S at δ 160–170 ppm in ¹³C) .
  • Mass spectrometry : Use HRMS (ESI+) to verify molecular ion peaks and fragmentation patterns .

Q. How should preliminary biological activity screening be designed?

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at concentrations of 1–100 μM. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%).
  • Targeted screening : Prioritize kinases or enzymes (e.g., COX-2, EGFR) due to the thiadiazole and indole pharmacophores. Use fluorometric or colorimetric kits with IC₅₀ calculations .

Advanced Research Questions

Q. How do substituents on the thiadiazole and indole moieties influence bioactivity?

Structure-activity relationship (SAR) studies on similar compounds (e.g., ) reveal:

  • Thiadiazole : Electron-withdrawing groups (e.g., -F, -Cl) enhance metabolic stability and target binding. The 2-fluorophenyl group may improve lipophilicity (logP ~1.8) and blood-brain barrier penetration .
  • Indole : Substituents at the 3-position (e.g., ethanone) increase π-π stacking with hydrophobic enzyme pockets. Replacements with bulkier groups (e.g., methylindole) reduce solubility but may improve selectivity .
    Methodology : Synthesize analogs with systematic substitutions and compare IC₅₀ values using ANOVA (p < 0.05) .

Q. What computational strategies can predict binding modes and pharmacokinetics?

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID: 1M17 for kinases). Key interactions: thiadiazole-S with Arg residues, indole-NH with Asp/Glu .
  • ADMET prediction : Employ SwissADME to estimate bioavailability (TPSA >90 Ų suggests poor absorption) and toxicity (AMES test for mutagenicity) .

Q. How can contradictory results in biological assays be resolved?

Contradictions (e.g., high in vitro activity but low in vivo efficacy) may arise from:

  • Solubility issues : Measure kinetic solubility in PBS (pH 7.4) and use co-solvents (e.g., PEG-400) .
  • Metabolic instability : Perform microsomal stability assays (e.g., rat liver microsomes, NADPH regeneration system) and identify metabolites via LC-MS/MS .
  • Off-target effects : Use RNA-seq or proteomics to profile differentially expressed genes/proteins post-treatment .

Methodological Troubleshooting

Q. How can crystallization challenges be addressed for XRD analysis?

  • Solvent screening : Test slow evaporation in ethyl acetate/hexane (1:3) or DMSO/water (2:1) at 4°C .
  • Seeding : Add microcrystals from a saturated solution to induce nucleation.
  • Temperature control : Use a cooling rate of 0.5°C/hour to grow larger crystals .

Q. What strategies mitigate decomposition during synthesis?

  • Protective atmospheres : Conduct reactions under N₂ or Ar to prevent oxidation of thiadiazole or indole groups.
  • Low-temperature steps : Add acid chlorides at 0°C to control exothermic side reactions .

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